molecular formula C8H8ClNO3S B132876 N-Acetylsulfanilyl chloride CAS No. 121-60-8

N-Acetylsulfanilyl chloride

Cat. No. B132876
CAS RN: 121-60-8
M. Wt: 233.67 g/mol
InChI Key: GRDXCFKBQWDAJH-UHFFFAOYSA-N
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Description

N-Acetylsulfanilyl chloride, also known as 4-Acetamidobenzenesulfonyl chloride, is an organic compound . It belongs to the class of organic compounds known as acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group .


Synthesis Analysis

N-Acetylsulfanilyl chloride can be synthesized using commercially available uniformly [14C]- and [13C]-labeled aniline as starting materials . Another method involves the introduction of acetanilide into a stirred chlorosulfuric acid solution at 20 °C . The solution is then heated to 55 °C and kept at this temperature for 1.5 hours .


Molecular Structure Analysis

The molecular formula of N-Acetylsulfanilyl chloride is C8H8ClNO3S . It has a molecular weight of 233.67 .


Chemical Reactions Analysis

N-Acetylsulfanilyl chloride is used in the synthesis of N1,N1-dimethylsulfanilamide as the internal standard in the reaction . It is also used in the synthesis of sulfanilamide and its derivatives .


Physical And Chemical Properties Analysis

N-Acetylsulfanilyl chloride is a crystalline powder . It has a melting point of 142-145 °C (dec.) (lit.) . It is slightly soluble in water .

Scientific Research Applications

  • Chemical Education and Reaction Mechanisms :

    • Nash, Leininger, and Keyes (2008) explored the pyrolysis (thermal decomposition) of aryl sulfonate esters, specifically studying menthyl N-acetylsulfanilate synthesized from N-acetylsulfanilyl chloride. They investigated whether the decomposition follows an E1 or E2 mechanism, analyzing the products via gas chromatography (Nash, Leininger, & Keyes, 2008).
  • Dye Synthesis and Application :

    • Koh and Greaves (2001) synthesized an alkali-clearable azo disperse dye containing a fluorosulfonyl group using N-acetylsulfanilyl chloride. They analyzed its alkali-hydrolysis kinetics and applied the dye to poly(ethyleneterephthalate), examining its dyeing and wash fastness properties (Koh & Greaves, 2001).
  • Synthesis of D-Glucose Derivatives :

    • Kawsar et al. (2015) conducted N-acetylsulfanilylation of methyl α-D-glucopyranoside using N-acetylsulfanilyl chloride. They synthesized a range of acylated D-glucose derivatives and tested their antibacterial activities against human pathogenic bacterial strains, finding promising results (Kawsar et al., 2015).
  • Synthesis of Phosphonic Acid Derivatives :

    • Yuan, Chen, and Wang (1991) utilized acetyl chloride in the synthesis of phosphonic acid derivatives, which are key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).
  • Improved Synthesis Techniques :

    • Su Yan-xi (2005) improved the synthesis of p-acetylsulfanilamide using aniline as a raw material and chlorosulfonation with N-acetylsulfanilyl chloride (Su Yan-xi, 2005).
  • Crystal Structure Analysis :

    • Zhu et al. (2007) studied the crystal structure of N-p-tolylsulfonyl-3-acetyl-indole, synthesized using acetyl chloride (Zhu et al., 2007).
  • Electrolyte Interaction and Membrane Performance :

    • Chung, Buu, and Chau (2005) investigated the performance characteristics of acetyl cellulose nanofiltration membranes for various electrolyte solutions, including the influence of surface charge and solution pH (Chung, Buu, & Chau, 2005).
  • Glyphosate Tolerance Gene Discovery :

    • Castle et al. (2004) discovered enzymes with glyphosate N-acetyltransferase (GAT) activity, which detoxify glyphosate by N-acetylation (Castle et al., 2004).

Safety And Hazards

N-Acetylsulfanilyl chloride is classified as a skin corrosive and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-acetamidobenzenesulfonyl chloride
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InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)
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InChI Key

GRDXCFKBQWDAJH-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
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Molecular Formula

C8H8ClNO3S
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DSSTOX Substance ID

DTXSID8026981
Record name 4-(Acetylamino)benzenesulfonyl chloride
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Molecular Weight

233.67 g/mol
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Physical Description

Dry Powder, Light tan solid; [Merck Index] Off-white powder; [MSDSonline]
Record name Benzenesulfonyl chloride, 4-(acetylamino)-
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Solubility

VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE
Record name 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE
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Product Name

N-Acetylsulfanilyl chloride

Color/Form

NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM, THICK, LIGHT TAN PRISMS FROM BENZENE, LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS

CAS RN

121-60-8
Record name 4-Acetamidobenzenesulfonyl chloride
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Record name N-acetylsulphanilyl chloride
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Record name N-ACETYLSULFANILYL CHLORIDE
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Record name 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE
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Melting Point

149 °C
Record name 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

135.2 g (1.0 mol) of acetanilide are added in portions to 349.5 g (3.0 mol) of chlorosulfonic acid and 2 g of sulfamic acid such that the temperature remains at 40° C. The mixture is then heated to 60° C. and stirred at this temperature for 60 minutes, then 142.8 g (1.2 mol) of thionyl chloride are added dropwise over the course of 2 hours and the mixture is stirred until evolution of gas has ended. For working up, the mixture is dripped into ice water, and the precipitated crystals are filtered off with suction and washed with water. 394.9 g of 4-acetamidobenzenesulfonyl chloride (water content: 41.7%; chloride content: 58.1%), corresponding to 230.2 g (98.5%) calculated as dry material, having a melting point of 139° C. are obtained.
Quantity
135.2 g
Type
reactant
Reaction Step One
Quantity
349.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
142.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Twenty grams of 4-acetylaminophenylsulfonyl-chloride obtained from acetanilide and chlorosulfonic acid and 6.5 g of dodecylamine and 8.1 g of pyridine were added to 100 ml of acetonitrile, and the mixture was refluxed with heating for 3.5 hours. The solvent was distilled off under reduced pressure. 100 ml of ethyl acetate were added to this, and the organic phase was washed with a 5% potassium carbonate solution and a 1% hydrochloric acid solution, and then washed with water. After dehydration of the product by magnesium sulfate, the ethyl acetate was distilled off, whereby 17.7 g of a crude product was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Chlorosulfonic acid (10 ml, 0.15 mol) is added dropwise slowly to acetanilide (4 g, 0.029 mol). The mixture is then heated to 100° C. for one hour. The oil that forms is cooled and carefully poured onto ice. The resulting precipitate is collected by filtration affording the desired product (3.4 g, 0.014 mol, 48% yield). The sulfonyl chloride is used directly without further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
ML Crossley, EH Northey… - Journal of the American …, 1939 - ACS Publications
… Attempts to prepare derivatives by reaction of dry N-acetylsulfanilyl chloride with several car… N^acylsulfanilamide with N-acetylsulfanilyl chloride in pyridine, followed by hydrolysis of the …
Number of citations: 35 pubs.acs.org
RG SHEPHERD - The Journal of Organic Chemistry, 1947 - ACS Publications
… N-Acetylsulfanilyl chloride was found to have high solubility (footnote b, Table I) in boiling … as evidenced by the high recovery of N-acetylsulfanilyl chloride. However, the presence of …
Number of citations: 42 pubs.acs.org
WO Foye, JM Kauffman, W Suttimool - Journal of Pharmaceutical Sciences, 1982 - Elsevier
… Sulfonamide formation from N-acetylsulfanilyl chloride and amines generally is catalyzed with aqueous sodium hydroxide or carbonate or anhydrous pyridine. Because of the alkali-…
Number of citations: 1 www.sciencedirect.com
J Koh, AJ Greaves - Dyes and Pigments, 2001 - Elsevier
… Sixty grammes of N-acetylsulfanilyl chloride (1) was stirred into a solution of 89.5 g KF in 120 ml of water and 120 ml of p-dioxane for 3 h under reflux, then drowned onto ice, washed …
Number of citations: 140 www.sciencedirect.com
ML Crossley, EH Northey… - Journal of the American …, 1938 - ACS Publications
… It was also made starting with N-acetylsulfanilyl chloride and N4-acetylsulfanilamide. The resulting N1-sodium-N4,N4'-diacetyldisulfanilamide was hydrolyzed by boiling with sodium …
Number of citations: 25 pubs.acs.org
WT Caldwell, EC Kornfeld - Journal of the American Chemical …, 1942 - ACS Publications
… derivatives are all obtained from N-acetylsulfanilyl chloride or pnitrobenzenesulfonyl chloride. In the hope of securing a group of compounds suited to comparative pharmacological …
Number of citations: 71 pubs.acs.org
A Alam, MA Hosen, M Islam, J Ferdous… - Curr. Adv. Chem …, 2021 - researchgate.net
… The reaction to uridine molecules with N-acetylsulfanilyl chloride by the direct acylation yielded corresponding 5-O-N-acetylsulfanilyluridine having ribose sugar moiety. To obtain newer …
Number of citations: 21 www.researchgate.net
JJ Nash, MA Leininger, K Keyes - Journal of chemical education, 2008 - ACS Publications
… , N-acetylsulfanilyl chloride, and ethanol may cause eye, skin, respiratory tract, and digestive tract irritation. Pyridine is flammable and has a strong stench. N-acetylsulfanilyl chloride is …
Number of citations: 2 pubs.acs.org
P Parvizi, A Khosravi, S Moradian… - Journal of the Chinese …, 2009 - Wiley Online Library
… 4-Fluorosulfonylaniline, 4-fluorosulfonyl-2-nitroaniline and 6-chloro-4-fluorosulfonyl-2-nitroaniline as the diazo components were prepared from N-acetylsulfanilyl chloride and were …
Number of citations: 28 onlinelibrary.wiley.com
X Wu, Y Yao, L Wang, D Zhou, F Sun, J Chen… - Environmental Sciences …, 2022 - Springer
… In a previous study, [ 14 C]-SDZ labeled on the heterocyclic ring was prepared via the reaction of N-acetylsulfanilyl chloride with [ 14 C]-2-aminopyrimidine [28]. By contrast, [ 14 C]-…
Number of citations: 2 link.springer.com

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